6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine chemical properties
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine chemical properties
An In-depth Technical Guide to 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine: Properties, Synthesis, and Application
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets through versatile, three-dimensional arrangements of substituents. The 1H-pyrrolo[3,2-b]pyridine (also known as 6-azaindole) core is a prominent member of this class. Its structure, a fusion of a pyrrole and a pyridine ring, serves as a critical hinge-binding motif in numerous kinase inhibitors and displays a wide range of other biological activities, including antiviral and antibacterial properties.[1]
This guide focuses on a key derivative that unlocks the synthetic potential of this scaffold: 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine . This molecule is not typically an end-product but rather a crucial intermediate, strategically engineered for chemical diversification. It features two key modulations to the parent 6-azaindole core:
-
The Phenylsulfonyl Group: This moiety serves as a robust protecting group for the pyrrole nitrogen. Its strong electron-withdrawing nature prevents unwanted side reactions at the nitrogen and can influence the reactivity of the pyrrole ring, making subsequent synthetic steps more predictable and higher-yielding.
-
The 6-Bromo Substituent: This bromine atom is the primary reactive handle. It is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at this position.
This document provides an in-depth analysis of the chemical properties, synthesis, and synthetic utility of this versatile building block for researchers and scientists engaged in drug discovery and development.
Core Physicochemical Properties
While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value | Source / Method |
| Chemical Name | 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | IUPAC Nomenclature |
| Synonyms | 6-Bromo-1-(benzenesulfonyl)-6-azaindole | Common Naming |
| CAS Number | 942296-37-7 | - |
| Molecular Formula | C₁₃H₉BrN₂O₂S | Elemental Composition |
| Molecular Weight | 337.20 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow or tan solid | Analogy |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Insoluble in water. | General Chemical Principles |
| Storage | Store under an inert atmosphere, at room temperature, protected from light and moisture. | Vendor Recommendations[2] |
Synthesis and Structural Confirmation: A Two-Step Strategy
The preparation of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a logical and efficient two-step process starting from the parent heterocycle.
Caption: Logical workflow for the synthesis of the target compound.
Experimental Protocol: N-Sulfonylation
This protocol details the protection of the pyrrole nitrogen, a critical step to ensure regioselectivity in subsequent reactions.
1. Reagents and Materials:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)[3]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
2. Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-45 minutes. The formation of the sodium salt of the pyrrole may be observed.
-
Slowly add benzenesulfonyl chloride dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
3. Causality and Scientific Rationale:
-
Choice of Base: The pKa of the pyrrole N-H in azaindoles is typically around 16-17. A strong, non-nucleophilic base like sodium hydride (NaH) is required for complete and irreversible deprotonation, forming the highly nucleophilic azaindole anion. This is superior to weaker bases like carbonates, which may result in an incomplete reaction.
-
Aprotic Solvent: Anhydrous DMF is an excellent choice as it is a polar aprotic solvent that readily dissolves the starting materials and the intermediate anion without interfering with the reaction (i.e., it has no acidic protons).
-
Temperature Control: The initial deprotonation and subsequent reaction with the electrophilic sulfonyl chloride are exothermic. Maintaining a low temperature (0 °C) controls the reaction rate, minimizes potential side reactions, and ensures safety.
4. Structural Confirmation: The identity and purity of the synthesized 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the covalent structure and the presence of both the azaindole and phenylsulfonyl moieties.
-
Mass Spectrometry (MS): To verify the correct molecular weight (337.20 m/z for [M]+) and isotopic pattern characteristic of a monobrominated compound.
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic value of this intermediate lies in the predictable reactivity of its 6-bromo substituent, which serves as a linchpin for constructing carbon-carbon and carbon-heteroatom bonds.
Caption: Suzuki-Miyaura coupling reaction on the 6-bromo position.
Core Application: Palladium-Catalyzed Cross-Coupling
The electron-rich nature of the pyridine ring and the presence of the bromine atom make the C6 position highly susceptible to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a field-proven and highly robust method for this transformation.[4]
Representative Protocol: Suzuki-Miyaura Reaction
1. Reagents and Materials:
-
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Aryl- or heteroaryl-boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Base, e.g., aqueous Potassium Carbonate (K₂CO₃) solution (2 M, 3.0 eq)
-
Solvent, e.g., 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
2. Step-by-Step Procedure:
-
In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine the bromo-azaindole, the boronic acid, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the dioxane, followed by the aqueous K₂CO₃ solution.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography to obtain the desired 6-substituted azaindole derivative.
3. Mechanistic Insights:
-
Catalyst: The Pd(0) catalyst is essential. It initiates the catalytic cycle by undergoing oxidative addition into the C-Br bond of the azaindole.
-
Base: The base is critical for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which then efficiently transfers its organic group (R) to the palladium center.
-
Solvent System: The mixed solvent system (e.g., Dioxane/Water) is effective because it can dissolve both the organic-soluble starting materials and the inorganic base, allowing them to interact efficiently.
Applications in Drug Discovery
The 6-substituted 1H-pyrrolo[3,2-b]pyridine scaffold, readily accessible from the title compound, is a cornerstone of many modern therapeutic programs.
Caption: Synthetic pathways from the core intermediate to various therapeutic classes.
-
Kinase Inhibitors: Many small molecule kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase active site. The N7 nitrogen of the pyridine ring and the N1-H of the pyrrole (after deprotection) are ideal for this interaction. This scaffold has been successfully employed in developing potent inhibitors of targets like Fibroblast Growth Factor Receptor (FGFR) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[5][6]
-
Anticancer Agents: Beyond kinase inhibition, derivatives have been investigated as tubulin polymerization inhibitors and show broad cytotoxic activity against various cancer cell lines.[4]
-
Neuroprotective Agents: Related pyrrolopyridine structures form the basis of NADPH Oxidase 2 (NOX2) inhibitors, which have shown promise in preclinical models of neurodegenerative diseases like Alzheimer's by preventing oxidative stress.[7]
Safety and Handling
As a laboratory chemical, 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine should be handled with appropriate care, following standard safety protocols. The hazard profile is derived from data on the un-sulfonylated parent compound and related structures.[3][8]
| Hazard Class | GHS Statements |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[8]
-
Avoid inhalation of dust or powder.[9]
-
In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[8]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
References
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.[Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.[Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate.[Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.[Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC - NIH.[Link]
-
Bunton, Bobcat, Ryan 942296 FastCat - 19HP KAW W/52 Side Discharge Parts Diagram for STEERING. Jacks Small Engines.[Link]
- 1h-pyrrolo[2,3-b]pyridines - Google Patents.
-
MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Angene.[Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH.[Link]
-
(PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 143468-13-7|6-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 3. 6-Bromo-1H-pyrrolo 3,2-b pyridine AldrichCPR 944937-53-5 [sigmaaldrich.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 7. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. capotchem.cn [capotchem.cn]
- 10. static.cymitquimica.com [static.cymitquimica.com]
